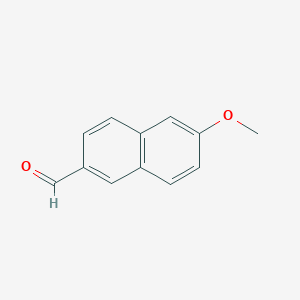
6-Methoxy-2-naphthaldehyd
Übersicht
Beschreibung
6-Methoxy-2-naphthaldehyde, also known as monal-62, belongs to the class of organic compounds known as naphthalenes . It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . In addition, it is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . It is also used as an intermediate of Nabumetone .
Synthesis Analysis
6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Its crystals belong to the orthorhombic space group, P 212121, and show excellent non-linear optical (NLO) properties .Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-naphthaldehyde is C12H10O2 . It has an average mass of 186.207 Da and a mono-isotopic mass of 186.068085 Da . Its crystals belong to the orthorhombic space group, P 212121 .Chemical Reactions Analysis
6-Methoxy-2-naphthaldehyde is used in the preparation of various compounds. For instance, it may be used in the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one related compounds . It may also be used in the synthesis of chalcone derivatives .Physical And Chemical Properties Analysis
6-Methoxy-2-naphthaldehyde appears as white to yellow to orange crystals or powder . It has a melting point of 78.5-84.5°C . The density of 6-Methoxy-2-naphthaldehyde is 1.2±0.1 g/cm3, and it has a boiling point of 340.2±15.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Diagnostisches Reagenz in Tumorstudien
6-Methoxy-2-naphthaldehyd: wird als diagnostisches Reagenz in Tumorstudien eingesetzt, insbesondere bei Untersuchungen von Aldehyd-Dehydrogenase-Enzymen . Diese Enzyme spielen eine wichtige Rolle im Zellstoffwechsel und werden oft mit der Entstehung und Resistenz von Krebs in Verbindung gebracht. Die Reaktivität der Verbindung ermöglicht die Identifizierung und Quantifizierung dieser Enzyme und liefert wertvolle Einblicke in die Tumorbiologie.
Organische Synthese von Fluoreszenzsubstraten
Im Bereich der organischen Synthese dient This compound als Vorläufer für die Herstellung von Fluoreszenzsubstraten . Diese Substrate sind ein wichtiges Werkzeug in Hemmungsstudien, die für das Verständnis der Mechanismen von Krankheiten wie Bluthochdruck und Gefäßentzündung unerlässlich sind.
Nichtlineare optische (NLO) Eigenschaften
Die Verbindung weist ausgezeichnete nichtlineare optische (NLO) Eigenschaften , die für die Entwicklung neuer photonischer Materialien von Bedeutung sind. Diese Materialien finden Anwendung in der Telekommunikation, Datenspeicherung und Informationsverarbeitungs-Technologien.
Zwischenprodukt in der pharmazeutischen Synthese
This compound: dient als Zwischenprodukt bei der Synthese von Nabumetone , einem nichtsteroidalen Antirheumatikum (NSAR). Nabumetone wird zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Arthritis eingesetzt.
Synthese von Chalkonderivaten
Die Verbindung wird zur Synthese verschiedener Chalkonderivate . Chalkone haben aufgrund ihrer potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende, antimalarielle und krebshemmende Aktivitäten, Aufmerksamkeit erregt.
Anwendungen in der Materialwissenschaft
Aufgrund seiner strukturellen Eigenschaften kann This compound in der Materialwissenschaft zur Herstellung von organischen Verbindungen verwendet werden, die spezifische physikalische Eigenschaften aufweisen, die bei der Herstellung von fortschrittlichen Materialien für elektronische Geräte nützlich sind .
Chemieunterricht und Forschung
Als Baustein in der organischen Chemie ist This compound auch im Chemieunterricht und in der Forschung von Wert. Es bietet ein praktisches Beispiel für den Unterricht verschiedener organischer Reaktionen und Synthesetechniken .
Umweltstudien
Schließlich sollte die Rolle der Verbindung in Umweltstudien nicht übersehen werden. Seine Reaktivität und Wechselwirkung mit anderen Chemikalien können zum Verständnis des Verhaltens von organischen Schadstoffen und ihrer Auswirkungen auf Ökosysteme beitragen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . Aldehyde dehydrogenases play a crucial role in cellular detoxification.
Mode of Action
It is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . This suggests that the compound may interact with its targets to produce a fluorescent signal, which can be used to monitor the activity of the target enzymes.
Biochemical Pathways
Given its use in studies of aldehyde dehydrogenase enzymes , it may be involved in pathways related to aldehyde metabolism. Aldehyde dehydrogenases are involved in the detoxification of aldehydes produced by alcohol metabolism and lipid peroxidation.
Result of Action
Given its use in studies involving aldehyde dehydrogenase enzymes , it may influence the activity of these enzymes, potentially affecting cellular aldehyde levels.
Action Environment
It should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemische Analyse
Biochemical Properties
6-Methoxy-2-naphthaldehyde plays a significant role in various biochemical reactions. It is known to interact with aldehyde dehydrogenase enzymes, which are crucial for the oxidation of aldehydes to their corresponding acids. The interaction of 6-Methoxy-2-naphthaldehyde with human salivary aldehyde dehydrogenase has been studied, revealing its kinetic properties and optimal conditions for enzyme activity . Additionally, this compound is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .
Cellular Effects
The effects of 6-Methoxy-2-naphthaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the modulation of aldehyde dehydrogenase activity can impact cellular detoxification processes and oxidative stress responses . Furthermore, 6-Methoxy-2-naphthaldehyde is utilized in organic synthesis reactions to form fluorescent substrates for inhibition studies related to hypertension and vascular inflammation .
Molecular Mechanism
At the molecular level, 6-Methoxy-2-naphthaldehyde exerts its effects through binding interactions with biomolecules. It acts as a substrate for aldehyde dehydrogenase enzymes, facilitating the oxidation of aldehydes to acids. This interaction is crucial for the detoxification of harmful aldehydes in the body . The compound’s ability to form non-linear optical crystals also highlights its potential in advanced material applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 6-Methoxy-2-naphthaldehyde are important factors to consider. The compound’s stability under various conditions, including temperature and pH, has been studied to ensure its efficacy in long-term experiments . Additionally, its effects on cellular function over time have been observed in both in vitro and in vivo studies, providing insights into its potential long-term applications .
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-naphthaldehyde vary with different dosages in animal models. Studies have shown that while low doses may have beneficial effects, high doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects .
Metabolic Pathways
6-Methoxy-2-naphthaldehyde is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenase enzymes. These enzymes catalyze the oxidation of aldehydes, playing a crucial role in cellular detoxification processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular health .
Transport and Distribution
The transport and distribution of 6-Methoxy-2-naphthaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its biological activity and efficacy . Understanding these mechanisms is vital for optimizing its use in therapeutic applications.
Subcellular Localization
6-Methoxy-2-naphthaldehyde’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The precise localization of 6-Methoxy-2-naphthaldehyde within cells is crucial for understanding its role in various biochemical processes .
Eigenschaften
IUPAC Name |
6-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLASFLFFMMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057721 | |
| Record name | 6-Methoxy-2-naphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-33-6 | |
| Record name | 6-Methoxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-naphthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-naphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9244L5L5ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
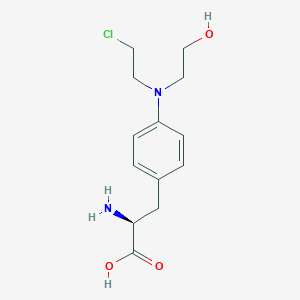
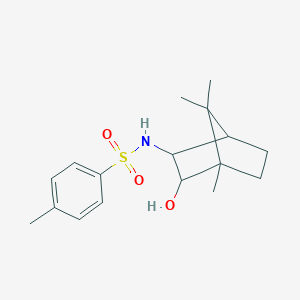
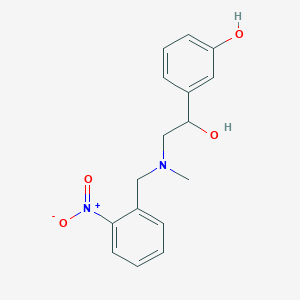

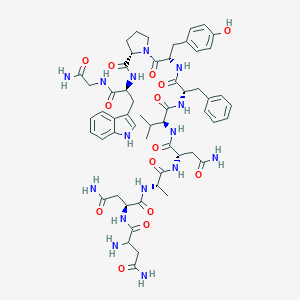
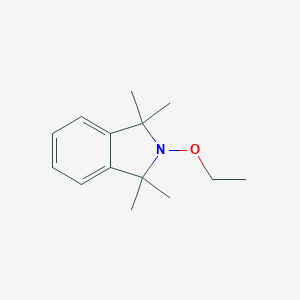
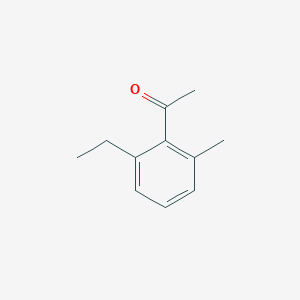
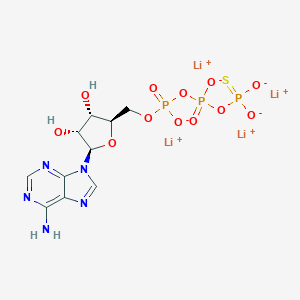
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
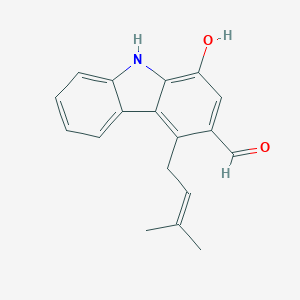

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)


